molecular formula C22H23NO4 B8257329 (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B8257329
M. Wt: 365.4 g/mol
InChI Key: SPZXSRMTHPANFO-LSDHHAIUSA-N
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Description

(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the piperidine ring and the carboxylic acid functional group further adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the Fmoc protecting group. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, often employing solid-phase synthesis techniques. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the Fmoc group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: It serves as a building block for the development of pharmaceutical compounds, particularly in the design of peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with various molecular targets. The Fmoc group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The piperidine ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,6S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylpiperidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the piperidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.

Properties

IUPAC Name

(3R,6S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-6-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-15(21(24)25)12-23(14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXSRMTHPANFO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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